4-Fluoro-2H-1,3-dioxol-2-one

Catalog No.
S14806664
CAS No.
324547-55-9
M.F
C3HFO3
M. Wt
104.04 g/mol
Availability
In Stock
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4-Fluoro-2H-1,3-dioxol-2-one

CAS Number

324547-55-9

Product Name

4-Fluoro-2H-1,3-dioxol-2-one

IUPAC Name

4-fluoro-1,3-dioxol-2-one

Molecular Formula

C3HFO3

Molecular Weight

104.04 g/mol

InChI

InChI=1S/C3HFO3/c4-2-1-6-3(5)7-2/h1H

InChI Key

ZQCQTPBVJCWETB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=O)O1)F

4-Fluoro-2H-1,3-dioxol-2-one is a chemical compound characterized by its unique dioxolane structure, which consists of a five-membered ring containing two oxygen atoms and a fluorine substituent. This compound is notable for its applications in organic synthesis and as an electrolyte additive in lithium-ion batteries, where it contributes to the formation of stable solid electrolyte interphases. Its molecular formula is C3H3F O3, and it has a molecular weight of approximately 106.05 g/mol .

The compound exists as a colorless liquid with a melting point ranging from 18°C to 23°C and a boiling point of about 212°C. It is slightly miscible with water and is known to be incompatible with strong oxidizing agents and bases .

Typical of dioxolane derivatives. These reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Hydrolysis: In the presence of water, the dioxolane ring can open, resulting in the formation of hydroxy derivatives.
  • Decomposition: Under certain conditions, particularly when exposed to heat or strong acids, the compound may decompose to yield smaller fragments.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating more complex molecules .

The synthesis of 4-Fluoro-2H-1,3-dioxol-2-one can be achieved through several methods:

  • Fluorination of Ethylene Carbonate: A common method involves the direct fluorination of ethylene carbonate using fluorine gas under controlled conditions to prevent excessive exothermic reactions. This method typically yields high selectivity for the desired product .
  • Reactions with Potassium Fluoride: Another approach includes reacting chloroethylene carbonate with potassium fluoride, which also leads to the formation of 4-Fluoro-2H-1,3-dioxol-2-one over an extended reaction time (approximately 24 hours) under specific temperature controls .

These methods demonstrate the compound's accessibility through established synthetic pathways in organic chemistry.

4-Fluoro-2H-1,3-dioxol-2-one has several key applications:

  • Electrolyte Additive: It is primarily used as an additive in lithium-ion batteries, where it helps form a stable solid electrolyte interphase that enhances cycling efficiency and discharge capacity retention .
  • Intermediate in Organic Synthesis: The compound serves as an important intermediate in various organic synthesis processes, facilitating the production of more complex chemical entities.

The unique properties of this compound make it valuable in both industrial and research settings.

While specific interaction studies focusing solely on 4-Fluoro-2H-1,3-dioxol-2-one are scarce, similar compounds have been shown to interact with biological systems effectively. Studies on related dioxolane derivatives suggest that they may modulate enzyme activities or influence cellular redox states through redox reactions. The incorporation of fluorine can also enhance interactions due to increased electronegativity and potential hydrogen bonding capabilities.

Several compounds share structural similarities with 4-Fluoro-2H-1,3-dioxol-2-one. Here are some notable examples:

Compound NameStructure TypeKey Features
1,3-Dioxolan-2-oneDioxolaneCommon solvent; used in organic synthesis.
4-Chloro-1,3-dioxolan-2-oneDioxolaneChlorine substituent; different reactivity profile.
4-Fluoroethyl carbonateCarbonateSimilar fluorinated structure; used in polymer chemistry.

Uniqueness

4-Fluoro-2H-1,3-dioxol-2-one stands out due to its specific fluorine substitution and its role as an electrolyte additive in batteries. While other dioxolanes may serve similar functions in organic synthesis or as solvents, the unique properties imparted by the fluorine atom enhance its performance in electrochemical applications . This specificity makes it a subject of interest for further research into its potential uses and interactions within biological systems.

Fluorination Strategies for Cyclic Carbonate Derivatives

Fluorination of cyclic carbonates typically involves the incorporation of fluorine atoms into the carbonate backbone through nucleophilic or electrophilic substitution. A prominent method, adapted from the synthesis of 4-(trifluoromethyl)-1,3-dioxolan-2-one (TFPC), employs 3,3,3-trifluoropropane-1,2-diol as a fluorinated diol precursor. This diol reacts with triphosgene in dichloromethane (DCM) at 0°C in the presence of trimethylamine, yielding a fluorinated cyclic carbonate after vacuum distillation. The regioselectivity of fluorination is influenced by the electron-withdrawing nature of the fluorine substituent, which directs the reaction toward the formation of the thermodynamically favored product.

Alternative approaches include the use of sulfuryl chloride as a chlorinating agent, as demonstrated in the synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxol-2-one. While this method targets chlorination, analogous strategies using fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) could theoretically be applied to introduce fluorine atoms. However, the high reactivity of these agents necessitates stringent temperature control (−40°C to +15°C) to prevent side reactions, as observed in solvent-free fluorosulfonate syntheses.

Metal Fluoride-Mediated Regioselective Functionalization

Metal fluorides, particularly lithium fluoride (LiF), play a dual role in cyclic carbonate synthesis: as catalysts for regioselective functionalization and as components of solid-electrolyte interphases (SEIs) in electrochemical applications. In the context of 4-fluoro-2H-1,3-dioxol-2-one, lithium hexafluorophosphate (LiPF₆) has been identified as a critical additive in electrolyte formulations, where it facilitates the reductive decomposition of fluorinated carbonates to form LiF-rich SEIs. This decomposition pathway suggests that metal fluorides could similarly enhance fluorination efficiency by stabilizing reactive intermediates during synthesis.

For instance, the use of potassium fluoride (KF) as a base in nucleophilic fluorination reactions has been reported in related systems, though its application to cyclic carbonates remains underexplored. The coordination of KF with crown ethers or phase-transfer catalysts could mitigate solubility limitations, enabling regioselective fluorination at the 4-position of the dioxolane ring.

Solvent Systems and Reaction Kinetics Optimization

Solvent selection profoundly impacts reaction kinetics and product purity. Dichloromethane (DCM) is widely employed in fluorinated carbonate syntheses due to its low nucleophilicity and ability to dissolve both polar and nonpolar reagents. In the synthesis of TFPC, DCM facilitates the reaction between 3,3,3-trifluoropropane-1,2-diol and triphosgene at 0°C, achieving a 60% yield after vacuum distillation. By contrast, solvent-free conditions, as demonstrated in the preparation of fluorocarbon fluoroalkanesulfonates, offer advantages in volume efficiency and simplified purification. However, the absence of solvent necessitates precise temperature control (−30°C to 0°C) to prevent exothermic side reactions.

Reaction kinetics studies reveal that fluorination proceeds via a two-step mechanism: initial formation of a chloro- or fluoro-intermediate followed by cyclization. For example, the synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxol-2-one involves the addition of sulfuryl chloride to 4,5-dimethyl-1,3-dioxolene-2-one at 40–42°C, followed by rearrangement to the final product. Analogous fluorination reactions may require lower temperatures (−40°C to +15°C) to stabilize reactive intermediates, as seen in fluorosulfonate syntheses.

Patent Landscape Analysis of Industrial Production Processes

The industrial production of 4-fluoro-2H-1,3-dioxol-2-one is safeguarded by patents covering scalable synthesis methods and specialized applications. A notable example is the use of fluorinated epoxides as precursors, which react with carbon dioxide under catalytic conditions to form cyclic carbonates. This approach, protected under patents for organocatalyzed transformations, emphasizes green chemistry principles by utilizing CO₂ as a feedstock.

Another patent discloses a solvent-free process for synthesizing fluorinated sulfonates, which could be adapted for cyclic carbonates by substituting sulfonyl halides with fluorinating agents. Key industrial considerations include the use of continuous flow reactors to enhance heat dissipation and the integration of in-line purification systems to minimize downstream processing. For instance, vacuum distillation is routinely employed to isolate high-purity fluorinated carbonates, as demonstrated in the synthesis of TFPC.

Recent patents also highlight the role of fluorinated cyclic carbonates in lithium-ion battery electrolytes, underscoring their commercial viability. Companies such as 3M and Solvay have filed intellectual property claims on electrolyte formulations containing 4-fluoro-2H-1,3-dioxol-2-one, citing its ability to improve cycle life in high-voltage cells.

The reductive decomposition of 4-Fluoro-2H-1,3-dioxol-2-one under reducing conditions involves complex ring-opening polymerization mechanisms that are fundamentally different from conventional non-fluorinated cyclic carbonates. Research on related fluorinated dioxolones demonstrates that the presence of fluorine substituents significantly alters the polymerization pathway compared to their hydrogenated analogues [1].

Under reducing conditions, 4-Fluoro-2H-1,3-dioxol-2-one undergoes competitive reaction pathways involving both vinyl addition and ring-opening mechanisms. Studies on similar fluorinated dioxolane derivatives reveal that fluorine substitution tends to favor vinyl addition polymerization over ring-opening pathways [1]. Specifically, when subjected to free-radical polymerization at elevated temperatures, 2-difluoromethylene-1,3-dioxolane produced significantly less ring-opening products compared to its hydrocarbon analogue. At 60°C, the fluorinated compound yielded only 28% ring-opening products, decreasing to 7% at 0°C and 4% at -78°C [1].

The mechanism involves initial electron transfer to the cyclic carbonate, weakening the carbon-oxygen bonds within the five-membered ring structure. Computational studies on related fluorinated cyclic carbonates indicate that the presence of electronegative fluorine atoms creates electron-deficient carbon centers, making them more susceptible to nucleophilic attack by reducing agents [2]. The ring-opening process proceeds through a nucleophilic addition-elimination mechanism, where the reducing agent attacks the electrophilic carbon adjacent to the fluorine substituent.

During the ring-opening polymerization of 4-Fluoro-2H-1,3-dioxol-2-one under reducing conditions, formaldehyde elimination occurs as a competitive side reaction [3]. This elimination process can induce subsequent Tishchenko reactions, leading to the formation of complex polymerization products. The presence of fluorine enhances the electrophilicity of the carbonyl carbon, facilitating both the ring-opening process and the concurrent elimination of formaldehyde [3].

The polymerization kinetics are significantly influenced by the steric and electronic effects of the fluorine substituent. The electron-withdrawing nature of fluorine reduces the electron density around the ring system, making it more reactive toward reducing agents while simultaneously stabilizing certain intermediate radical species [1]. This dual effect creates a unique polymerization profile where the rate of initiation is enhanced, but the propagation rate may be moderated compared to non-fluorinated analogues.

Lithium Fluoride Formation Dynamics

The formation of lithium fluoride during the reductive decomposition of 4-Fluoro-2H-1,3-dioxol-2-one represents a critical pathway in electrochemical applications, particularly in battery systems. The mechanism involves a multi-step process beginning with one-electron reduction of the fluorinated dioxolone [2].

Initial reduction occurs preferentially at potentials around 1.0 V versus lithium metal, where the compound undergoes one-electron reduction to generate radical intermediates [2]. Computational studies on similar fluorinated carbonates reveal that the lowest unoccupied molecular orbital energy levels of fluorinated compounds are typically lower than those of non-fluorinated analogues, indicating greater susceptibility to reduction [4] [2].

The decomposition pathway proceeds through the formation of carbon-centered radicals and fluoride anions. Upon one-electron reduction, 4-Fluoro-2H-1,3-dioxol-2-one decomposes to form radical species and trifluoromethoxide or fluoride anions, depending on the specific reduction conditions [2]. These fluoride-containing anions subsequently interact with lithium ions to form lithium fluoride precipitates.

The lithium fluoride formation dynamics are governed by both thermodynamic and kinetic factors. Density functional theory calculations indicate that the activation energy for lithium fluoride formation decreases dramatically in the presence of lithium ions, facilitating the conversion process [2]. The heat of reaction also becomes more favorable, with calculated values showing significant exothermicity for the overall fluoride formation process.

Experimental electrochemical studies demonstrate that the fluoride formation occurs in distinct potential windows. The first reduction peak corresponds to the initial electron transfer and radical formation, while a second reduction peak at lower potentials (approximately 0.45 V) is attributed to the reduction of fluoride-containing anions to form solid lithium fluoride deposits [2]. The intensity of lithium fluoride signals increases dramatically after reduction to these lower potentials, confirming the two-stage mechanism.

The morphology and distribution of lithium fluoride formation are critical for practical applications. In-situ spectroscopic studies reveal that lithium fluoride forms as a component of solid electrolyte interphase layers, contributing to the stabilization of electrode surfaces in battery applications [2]. The formation kinetics are influenced by temperature, electrolyte composition, and the presence of other reducing species in the system.

Computational Modeling of Electron Transfer Processes

Computational modeling of electron transfer processes in 4-Fluoro-2H-1,3-dioxol-2-one decomposition employs density functional theory methods to elucidate reaction mechanisms and predict reaction pathways. These calculations provide detailed insights into the energetics and kinetics of reductive decomposition [5] [6].

The computational approach typically involves examination of multiple potential energy surfaces corresponding to different bond-breaking pathways. For fluorinated dioxolones, the primary decomposition routes include carbon-fluorine bond cleavage, carbon-oxygen bond breaking, and ring-opening mechanisms [5] [6]. Calculations using hybrid density functionals such as B3LYP with appropriate basis sets reveal that carbon-fluorine bond breaking generally exhibits lower activation barriers compared to carbon-oxygen bond cleavage.

Transition state calculations demonstrate that the rate-limiting step in electron transfer processes typically involves the formation of radical intermediates through initial electron capture [5]. The calculated activation energies for these processes range from 0.3 to 1.0 eV, depending on the specific reaction pathway and environmental conditions. For example, fluorine abstraction pathways show activation barriers as low as 0.32 eV for calcium-mediated processes [5].

The computational models incorporate solvent effects through polarizable continuum models or explicit solvent calculations to account for the influence of the surrounding medium on electron transfer kinetics [7]. These calculations reveal that solvent stabilization of charge-separated intermediates significantly affects the overall reaction energetics, with polar solvents generally lowering the activation barriers for electron transfer processes.

Marcus theory calculations provide quantitative predictions of electron transfer rates, incorporating reorganization energies, driving forces, and electronic coupling elements [8]. For systems involving 4-Fluoro-2H-1,3-dioxol-2-one, calculated electron transfer rates typically fall in the range of 10^6 to 10^8 s^-1, corresponding to microsecond to nanosecond timescales for the primary electron transfer events [8].

The computational studies also examine the role of metal coordination in facilitating electron transfer processes. Calculations show that the presence of lithium, magnesium, or calcium ions significantly alters the electronic structure of the fluorinated dioxolone, lowering the energy of electron-accepting orbitals and enhancing the probability of reductive decomposition [5] [6]. The calculated bond dissociation energies decrease by 10-30% in the presence of coordinating metal cations.

Time-dependent density functional theory calculations provide information about excited state properties and photoinduced electron transfer processes. These calculations reveal that electronic excitation can create pathways for electron transfer that are not accessible in the ground state, potentially leading to alternative decomposition mechanisms under photochemical conditions [9].

Degradation Byproduct Analysis Through Mass Spectrometric Techniques

Mass spectrometric analysis of 4-Fluoro-2H-1,3-dioxol-2-one degradation products requires sophisticated analytical approaches to identify and quantify the complex mixture of fluorinated compounds formed during reductive decomposition. The analytical challenges arise from the diverse nature of products, ranging from small fluorinated fragments to complex polymeric species [10] [11].

Liquid chromatography coupled with high-resolution mass spectrometry represents the primary analytical technique for degradation product identification. However, conventional mass spectrometric approaches may fail to detect up to 90% of fluorinated degradation products due to their unique ionization characteristics and fragmentation patterns [10] [11]. This limitation necessitates the development of specialized analytical protocols specifically designed for fluorinated compound analysis.

The mass spectrometric fragmentation patterns of 4-Fluoro-2H-1,3-dioxol-2-one degradation products are characterized by the preferential loss of fluorine-containing fragments. Primary fragmentation pathways include the loss of hydrogen fluoride (HF, mass loss of 20 Da), carbon monoxide (CO, mass loss of 28 Da), and carbon dioxide (CO2, mass loss of 44 Da) [10]. Secondary fragmentation often involves the formation of fluorocarbon fragments with characteristic mass-to-charge ratios.

Complementary analytical techniques enhance the identification of degradation products. Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial structural information that is often inaccessible through mass spectrometry alone [10] [11]. The broad chemical shift range of fluorine-19 nuclei (approximately 400 ppm) enables differentiation between various fluorinated functional groups, including trifluoromethyl, difluoromethyl, and monofluoro substituents.

Quantitative analysis of degradation products employs isotope dilution mass spectrometry techniques when authentic standards are available. For novel degradation products where standards are not accessible, semi-quantitative approaches utilize response factors derived from structurally similar compounds [11]. The development of computational prediction methods for mass spectrometric response factors has emerged as an important tool for quantifying previously unidentified fluorinated degradation products.

The analytical data reveal that the major degradation products of 4-Fluoro-2H-1,3-dioxol-2-one include fluoride ions, trifluoroacetic acid, and various fluorinated organic fragments [10]. Minor products encompass polyfluorinated alkyl substances formed through secondary reactions of primary decomposition products. The product distribution depends strongly on reaction conditions, with higher temperatures and longer reaction times favoring the formation of fully defluorinated products.

Time-resolved mass spectrometric studies provide insights into the kinetics of degradation product formation. These experiments demonstrate that fluoride ion formation occurs rapidly during the initial stages of decomposition, while the formation of complex organic products follows slower kinetics [10]. The temporal evolution of product concentrations enables the construction of detailed reaction networks describing the sequential transformation of 4-Fluoro-2H-1,3-dioxol-2-one through various intermediate species to final degradation products.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

103.99097205 g/mol

Monoisotopic Mass

103.99097205 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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